molecular formula C8H9BrS B1291361 (4-Bromo-2-methylphenyl)(methyl)sulfane CAS No. 89981-03-3

(4-Bromo-2-methylphenyl)(methyl)sulfane

Cat. No. B1291361
CAS RN: 89981-03-3
M. Wt: 217.13 g/mol
InChI Key: RLVDBGSMCSDUST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(4-Bromo-2-methylphenyl)(methyl)sulfane" involves various chemical reactions and methodologies. For instance, the synthesis of a related oligovinylenephenylene compound containing a methyl protected thiol was achieved using Heck coupling and the Horner-Wadsworth-Emmons reaction. A crucial step in this process was the diisopropylcarbodiimide promoted dehydration of a stable β-hydroxyphosphonate intermediate, leading to the formation of the precursor E-(4-(4-bromostyryl)phenyl)(methyl)sulfane . Another study reported the synthesis of a compound from p-bromoaniline, which was further characterized using X-ray crystallography, NMR, MS, and IR techniques .

Molecular Structure Analysis

X-ray crystallography has been a pivotal technique in determining the molecular structure of compounds related to "(4-Bromo-2-methylphenyl)(methyl)sulfane". The structure of E-(4-(4-bromostyryl)phenyl)(methyl)sulfane was elucidated using this method . Similarly, the crystal structure of another compound was determined, revealing its crystallization in the monoclinic space group with specific unit cell parameters and the presence of hydrogen bonding in the structure . Additionally, the molecular structure of a benzofuran derivative was analyzed, showing two symmetry-independent molecules with specific dihedral angles and the orientation of the methyl groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include coupling reactions, such as the Heck reaction, and the Horner-Wadsworth-Emmons reaction, which are commonly used in the formation of carbon-carbon double bonds . The alkaline hydrolysis of esters is another reaction used to prepare certain derivatives, as seen in the synthesis of a benzofuran compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various spectroscopic and analytical techniques. For instance, the compound synthesized from p-bromoaniline was investigated for its crystal structure and physical parameters such as unit cell dimensions and density . The benzofuran derivative's crystal structure was stabilized by hydrogen and halogen bonds, which are significant for the physical properties of the compound . The vibrational spectral analysis of a pyrimidine derivative was carried out using FT-IR and FT-Raman spectroscopy, and its stability and charge delocalization were analyzed using NBO analysis .

Scientific Research Applications

Organic Synthesis Applications

Bromophenol Derivatives and Anticancer Activity : Research on bromophenol derivatives, including compounds structurally related to "(4-Bromo-2-methylphenyl)(methyl)sulfane," has shown their synthesis from natural sources like red algae. These compounds were evaluated for their anticancer activity, although some were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).

Synthesis of Heterocyclic Compounds : The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate leading to the synthesis of heterocyclic compounds showcases the utility of bromophenyl sulfane derivatives in creating complex molecules with potential pharmacological applications (Pokhodylo & Obushak, 2019).

Medicinal Chemistry Applications

Anticancer Agents : The synthesis of disulfanes showing significant inhibition of cancer cell proliferation highlights the potential of sulfane derivatives in developing new anticancer agents. One study demonstrated the ability of a synthesized disulfane to inhibit the proliferation and induce apoptosis in cancer cells in a dose-dependent manner, suggesting its therapeutic potential (Ji, Ren, & Xu, 2010).

Material Science Applications

High-Performance Polymers : The synthesis of transparent polyimides with high refractive indices and small birefringences from thiophenyl-substituted benzidines, including sulfane derivatives, underscores their importance in creating materials with exceptional optical properties. These polymers exhibit good thermomechanical stabilities, making them suitable for advanced optical applications (Tapaswi et al., 2015).

Safety And Hazards

Like all chemicals, “(4-Bromo-2-methylphenyl)(methyl)sulfane” should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .

properties

IUPAC Name

4-bromo-2-methyl-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVDBGSMCSDUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284298
Record name 4-Bromo-2-methyl-1-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-methylphenyl)(methyl)sulfane

CAS RN

89981-03-3
Record name 4-Bromo-2-methyl-1-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89981-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methyl-1-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 2-methylthioanisole (0.50 g, 3.57 mmol) in methylene chloride (40 mL) was added powdered Fe (20 mg, 0.36 mmol) followed by dropwise addition of bromine (0.58 g, 3.54 mmol). After 30 minutes, the starting material had been consumed (thin layer chromatography, hexanes). The excess bromine was quenched by adding a solution of NaHSO3 and stirring for several minutes. The methylene chloride layer was separated, and the aqueous phase extracted with additional methylene chloride. The combined methylene chloride solution was dried over MgSO4, filtered, and concentrated in vacuo. The resultant oil was chromatographed (flash silica gel, ethyl acetate/hexanes 1:49) to provide the product (yield: 0.74 g, 96%). 1H NMR (300 MHz, CDCl3) δ 2.30 (s, 3H), 2.45 (s, 3H), 7.00 (d, J=8.4 Hz, 1H), 7.27-7.33 (m, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Yield
96%

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